molecular formula C18H11F5N2OS B2698093 (3,5-Dimethyl-4-phenylsulfanyl-pyrazol-1-yl)-pentafluorophenyl-methanone CAS No. 303792-21-4

(3,5-Dimethyl-4-phenylsulfanyl-pyrazol-1-yl)-pentafluorophenyl-methanone

Cat. No. B2698093
CAS RN: 303792-21-4
M. Wt: 398.35
InChI Key: FIRXGSUUHZTMEJ-UHFFFAOYSA-N
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Description

“(3,5-Dimethyl-4-phenylsulfanyl-pyrazol-1-yl)-pentafluorophenyl-methanone” is a chemical compound with the linear formula C18H16N2OS . It has a molecular weight of 308.405 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pharmacological Applications

A series of novel central nervous system depressants were synthesized, demonstrating potential anticonvulsant properties and a low order of acute toxicity. Selected compounds within this series also showed potential antipsychotic effects, highlighting the utility of these compounds in developing new therapeutic agents (Butler, Wise, & Dewald, 1984). Additionally, novel pyrazole derivatives were synthesized, showing significant in vitro antimicrobial and anticancer activity, suggesting their potential as chemotherapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Materials Science Applications

In materials science, a new difluoro aromatic ketone monomer was developed to prepare a series of poly(arylene ether sulfone)s (PAES) bearing two pendant 3,5-dimethylphenyl groups. These materials displayed significant hydroxide conductivity and alkaline stability, indicating their potential in developing high-performance membranes for various applications (Shi et al., 2017).

Chemical Synthesis and Sensor Applications

A Schiff base was synthesized for use as a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), demonstrating the versatility of pyrazole derivatives in sensor technology. This application underscores the compound's utility in environmental monitoring and analytical chemistry (Soufeena & Aravindakshan, 2019).

Antimicrobial and Antioxidant Research

Synthesis, DFT, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles were conducted, demonstrating that these compounds exhibit moderate antimicrobial and antioxidant activities. This suggests their potential application in developing new antimicrobial agents and antioxidants (Lynda, 2021).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F5N2OS/c1-8-17(27-10-6-4-3-5-7-10)9(2)25(24-8)18(26)11-12(19)14(21)16(23)15(22)13(11)20/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXGSUUHZTMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-4-phenylsulfanyl-pyrazol-1-yl)-pentafluorophenyl-methanone

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